![molecular formula C10H9N5S B5531741 5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5531741.png)

5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

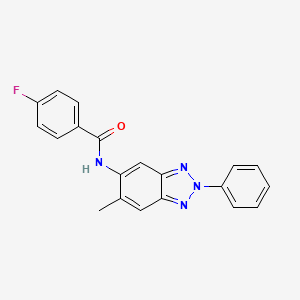

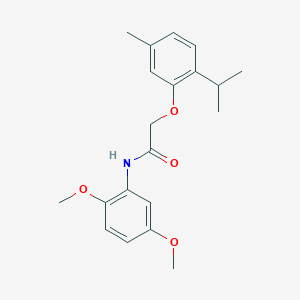

“5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine” is a chemical compound with the molecular formula C10H9N5S . It is a member of the pyrimidine class of compounds, which are aromatic heterocyclic organic compounds similar to pyridine and benzene .

Molecular Structure Analysis

The molecular structure of “5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine” includes a cyclopenta ring fused with a thieno ring, which is further fused with a tetrazolo ring and a pyrimidine ring . This complex structure may contribute to its unique chemical properties.科学研究应用

Medicinal Chemistry: Anticancer Agents

This compound has been studied for its potential as an anticancer agent. Derivatives of thienopyrimidine, which include the core structure of this compound, have shown promising results against certain cancer cell lines . The modifications at specific positions on the compound can significantly influence its anti-proliferative activity, suggesting its utility in designing potent anti-cancer therapies .

Pharmacology: Drug Development

In pharmacology, the compound’s derivatives are being explored for their pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are applied to these derivatives to gain insights into developing more effective therapies . This highlights the compound’s role in the early stages of drug discovery and development.

Biochemistry: Biological Activity

The biochemical applications of this compound are linked to its biological activity. Research indicates that thienopyrimidine derivatives exhibit a broad range of pharmacological activities, including antifungal, analgesic, anti-inflammatory, and antibacterial properties . This makes it a valuable subject for biochemical research aimed at understanding and manipulating biological systems.

Materials Science: Organic Semiconductors

In materials science, compounds like 5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine can be used in the synthesis of organic semiconductors. Their structural properties may contribute to the development of materials with desirable electronic characteristics for use in various technologies .

Synthetic Chemistry: Heterocyclic Compound Synthesis

This compound is also significant in synthetic chemistry, where it serves as a building block for creating new heterocyclic compounds. These compounds are crucial in the synthesis of various pharmaceuticals and agrochemicals, demonstrating the compound’s versatility in chemical synthesis .

Analytical Chemistry: Chemical Analysis and Characterization

Finally, in analytical chemistry, this compound and its derivatives can be used as standards or reagents in the analysis and characterization of chemical substances. Their unique structures can help in the identification and quantification of similar compounds in complex mixtures .

作用机制

Target of Action

The primary target of 5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine is Phosphodiesterase 10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders .

Mode of Action

The compound interacts with PDE10A, a dual substrate enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . The compound exhibits significant inhibitory activity against PDE10A . It is involved in three hydrogen bonds with ASN226, THR187, and ASP228, and two aromatic interactions with TYR78 and PHE283 .

Biochemical Pathways

The compound affects the cAMP and cGMP pathways, which are well characterized and evolutionarily conserved second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission . The alterations in cyclic nucleotide availability contribute to changes in neuronal cell functions in the central nervous system (CNS), hence precipitating, maintaining, or triggering cognitive, motor, or psychiatric disturbances .

Result of Action

The inhibition of PDE10A by the compound leads to the potentiation of dopamine D1-receptor signaling in the direct pathway neurons and simultaneous potentiation of adenosine A2A receptor signaling and inhibition of dopamine D2-receptor signaling in the indirect pathway neurons . This results in changes in DARPP-32 phosphorylation, indicating the predominant effect of PDE10A inhibition in the indirect pathway neurons .

属性

IUPAC Name |

7-methyl-10-thia-3,4,5,6,8-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S/c1-5-11-10-8(9-12-13-14-15(5)9)6-3-2-4-7(6)16-10/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPBYVZBGPEKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCC3)C4=NN=NN14 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5531659.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5531675.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5531676.png)

![9-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531681.png)

![N-[(3S*,4R*)-4-isopropyl-1-(5-phenoxy-2-furoyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B5531701.png)

![1-(4-fluorobenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5531720.png)

![1-{2-[(4-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5531743.png)

![isopropyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5531746.png)

![N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531762.png)